![molecular formula C11H12BrNO B1399093 N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide CAS No. 882679-93-8](/img/structure/B1399093.png)
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide
Overview
Description
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H12BrNO It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 3-bromo-4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 3-bromo-4-methylaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the 3-bromo-4-methylphenyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent or its effects on biological systems.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide
- N-(3-chloro-4-methylphenyl)cyclopropanecarboxamide
- N-(3-bromo-4-ethylphenyl)cyclopropanecarboxamide
Comparison: N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Biological Activity
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its pharmacological properties and applications.
Chemical Structure and Synthesis
This compound can be synthesized using various methods, often involving the bromination of a precursor followed by cyclopropanation. The general synthetic route includes:
- Bromination : The precursor compound (4-methylphenyl) is brominated at the 3-position.
- Cyclopropanation : The brominated product is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired amide.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom enhances its reactivity and binding affinity to various receptors and enzymes.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas, including:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast and colon cancer models.
- Antimicrobial Properties : The compound has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro, which could be beneficial for treating inflammatory diseases.
Comparative Analysis
To understand its effectiveness relative to similar compounds, a comparison table is provided below:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |
N-(3-chloro-4-methylphenyl)cyclopropanecarboxamide | Moderate Anticancer | Similar mechanisms |
N-(3-fluoro-4-methylphenyl)cyclopropanecarboxamide | Low Antimicrobial | Altered binding affinity |
Case Studies
- In Vitro Cancer Study : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to control treatments .
- Antimicrobial Efficacy : In another study assessing its antimicrobial properties, this compound was tested against E. coli and Staphylococcus aureus. It exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCUSUOMFQRKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.